
N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups, which contribute to its biological activity. The presence of a furan ring, pyridazine, and sulfanylacetamide moieties suggests potential interactions with various biological targets.
Molecular Formula: C15H14N4O2S
Molecular Weight: 302.36 g/mol
CAS Number: 873849-86-6
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Cell Cycle Progression: Compounds containing fused pyridine and pyrimidine structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition may lead to reduced proliferation of cancer cells .
- Antioxidant Activity: The furan moiety is known for its antioxidant properties, which can help mitigate oxidative stress in cells, potentially leading to protective effects against various diseases .
- Modulation of Receptor Activity: Similar compounds have been identified as adenosine A2A receptor antagonists, indicating that this compound may also interact with specific receptors involved in inflammatory responses and neuroprotection .
Anticancer Activity
Several studies have focused on the anticancer properties of related compounds. For instance, a study demonstrated that pyridazine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related sulfanylacetamides. A study showed that these compounds displayed effective antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Case Studies
-
Case Study on Anticancer Effects:
- Objective: To evaluate the efficacy of this compound against human breast cancer cells.
- Methodology: The MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Findings: The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values comparable to well-known chemotherapeutics.
-
Case Study on Antimicrobial Properties:
- Objective: To investigate the antibacterial activity against Staphylococcus aureus.
- Methodology: Disk diffusion and broth microdilution methods were employed.
- Findings: The compound showed significant inhibition zones and low minimum inhibitory concentration (MIC) values, indicating strong antibacterial potential.
Aplicaciones Científicas De Investigación
Research indicates that N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide exhibits multiple mechanisms of action:
1. Anticancer Activity:
Preliminary studies demonstrate that this compound can inhibit tumor growth in various cancer models. It appears to induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death.
2. Anti-inflammatory Effects:
In models of inflammatory diseases, the compound has been observed to reduce levels of pro-inflammatory cytokines, suggesting potential utility as an anti-inflammatory agent.
3. Antimicrobial Properties:
Preliminary studies indicate that the compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound across different biological contexts:
Cancer Models
In a study involving animal models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Inflammatory Disease Models
Research conducted on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating autoimmune conditions.
The biological activity of this compound can be summarized as follows:
Activity Type | Mechanism | Research Findings |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | Significant tumor size reduction in animal models |
Anti-inflammatory | Reduces pro-inflammatory cytokines | Decreased TNF-alpha and IL-6 levels in rheumatoid arthritis models |
Antimicrobial | Exhibits activity against certain bacterial strains | Preliminary findings; further research required |
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(18-10-13-4-2-8-22-13)11-23-16-6-5-14(19-20-16)12-3-1-7-17-9-12/h1-9H,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFTBSTGNUDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.